Locacorten-vioform

Description

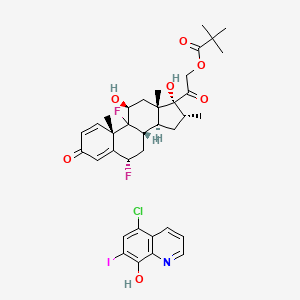

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

52932-94-2 |

|---|---|

Molecular Formula |

C36H41ClF2INO7 |

Molecular Weight |

800.1 g/mol |

IUPAC Name |

5-chloro-7-iodoquinolin-8-ol;[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C27H36F2O6.C9H5ClINO/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3;1-4,13H/t14-,16+,17+,19+,20+,24+,25+,26?,27+;/m1./s1 |

InChI Key |

CVUQAAZGOGWDCF-SAPBVRDASA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |

Other CAS No. |

52934-84-6 |

Synonyms |

Locacorten-Vioform Locorten-Vioform |

Origin of Product |

United States |

Foundational & Exploratory

The Core Anti-Inflammatory Mechanism of Flumethasone Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumethasone (B526066) pivalate (B1233124) is a moderately potent, synthetic, difluorinated corticosteroid ester utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3][4] Its therapeutic effects are primarily concentrated at the site of application due to its pivalate salt form.[1][5] This technical guide provides an in-depth exploration of the core molecular mechanisms underpinning the anti-inflammatory action of flumethasone pivalate. The primary mechanism involves its function as a glucocorticoid receptor (GR) agonist, which leads to complex genomic and non-genomic effects that ultimately suppress the inflammatory cascade.[1][5] This includes the inhibition of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and the suppression of inflammatory mediator synthesis through the inhibition of Phospholipase A2 (PLA2).

Glucocorticoid Receptor Binding and Activation

The initial and pivotal step in the mechanism of action of flumethasone pivalate is its binding to the cytosolic Glucocorticoid Receptor (GR).[1][5] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding of flumethasone pivalate, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[6] Within the nucleus, the activated ligand-receptor complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Flumethasone | Glucocorticoid Receptor agonist | CAS 2135-17-3 | NSC-54702; RS-2177; U-10974; RS2177; BRN-5645455; NSC54702; Anaprime; Aniprime; Fluvet; Methagon; Cortexilar| InvivoChem [invivochem.com]

- 6. benchchem.com [benchchem.com]

- 7. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

clioquinol as a zinc and copper chelating agent in neurological disorders

An in-depth technical guide for researchers, scientists, and drug development professionals on the role of .

Executive Summary

Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-protein attenuating compound (MPAC) that has been investigated for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease (AD). Its primary mechanism of action involves the chelation and redistribution of metal ions, specifically zinc (Zn²⁺) and copper (Cu²⁺), which are known to accumulate in amyloid-beta (Aβ) plaques and contribute to their aggregation and neurotoxicity. By sequestering these metal ions, clioquinol can dissolve amyloid deposits, inhibit the formation of toxic Aβ oligomers, and reduce oxidative stress. Preclinical studies in transgenic mouse models have demonstrated a significant reduction in brain Aβ deposition. Pilot clinical trials in AD patients have suggested cognitive benefits and favorable changes in plasma Aβ biomarkers. However, the therapeutic application of clioquinol is tempered by its historical association with subacute myelo-optic neuropathy (SMON), raising significant safety concerns. This document provides a comprehensive technical overview of clioquinol's mechanism, preclinical and clinical data, relevant experimental protocols, and its dual role as both a potential therapeutic and a neurotoxin.

Core Mechanism of Action: A Metal-Protein Attenuating Compound

Clioquinol functions not merely as a simple chelator that depletes metals, but as an ionophore that can redistribute them. It readily crosses the blood-brain barrier and, within the brain, binds to zinc and copper with a 2:1 ligand-to-metal stoichiometry.[1] This action is central to the "metal hypothesis" of neurodegenerative disease, which posits that dysregulated metal ion homeostasis contributes to protein aggregation and oxidative stress.

-

Disruption of Metal-Aβ Interaction: Zinc and copper ions are enriched in the amyloid plaques characteristic of Alzheimer's disease.[2] These metals bind to Aβ peptides, promoting their aggregation into neurotoxic oligomers and stabilizing the formation of insoluble fibrils.[3] Clioquinol intervenes by chelating these metal ions, thereby disaggregating the metal-induced Aβ aggregates.[4]

-

Inhibition of Aβ Oligomerization: Beyond dissolving larger aggregates, clioquinol has been shown to inhibit the formation of soluble Aβ oligomers, which are considered the most toxic species.[5] Some evidence suggests this inhibitory effect on oligomer formation may be independent of its metal-chelating activity, possibly by directly interfering with the peptide's assembly process at the trimer formation stage.[3]

-

Redistribution of Metals and Signaling: Clioquinol's ability to act as an ionophore can restore depleted intracellular copper levels.[2][6] For instance, clioquinol-copper complexes can activate matrix metalloproteases (MMPs) which in turn can trigger the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to enhanced degradation of secreted Aβ.[2]

Quantitative Data on Clioquinol's Efficacy

The following tables summarize key quantitative findings from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Binding and Efficacy

| Parameter | Value | Context | Source |

| Stoichiometry (CQ:Metal) | 2:1 | For both Cu²⁺ and Zn²⁺ complexes. | [1][7] |

| Conditional Stability Constant (Cu(CQ)₂) | 1.2 x 10¹⁰ M⁻² | In biological buffer; indicates high affinity. | [8][9] |

| Conditional Stability Constant (Zn(CQ)₂) | 7.0 x 10⁸ M⁻² | In biological buffer; affinity is >10x lower than for Cu²⁺. | [8][9] |

| SOD1 Inhibition (IC₅₀) | 6.7 - 43.1 µM | Inhibits Cu/Zn superoxide (B77818) dismutase by chelating its metal cofactors. | [7][10] |

| Aβ Oligomer Inhibition (IC₅₀) | < 10 µM | Inhibition of Aβ(1-42) oligomer formation in a robotic screen. | [3] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Treatment | Duration | Key Finding | Source |

| Tg2576 AD Mice | Clioquinol (oral) | 9 weeks | 49% decrease in brain Aβ deposition. | [2][11] |

| APP/PS1 AD Mice | Clioquinol (30mg/kg) | 3 months | Significant reduction in Aβ deposits. | [12] |

| MOG-induced EAE Mice | Clioquinol (30mg/kg/day) | 21 days | Profoundly reduced clinical score and spinal cord demyelination. | [13] |

| Copper-Cholesterol Dementia Mice | Clioquinol (30 & 60 mg/kg) | 2 weeks | Markedly reduced Cu-Ch-induced rise in brain AChE activity. | [14] |

Table 3: Human Clinical Trial Data (Phase II Pilot Study)

| Parameter | Clioquinol Group | Placebo Group | Duration | Source |

| Participants (n) | 18 | 18 | 36 weeks | [15][16] |

| Dosage | 125-375 mg, twice daily (escalating) | Placebo | 36 weeks | [15][17] |

| ADAS-Cog Change (Severely Affected) | Minimal deterioration | Substantial worsening | 36 weeks | [16] |

| Plasma Aβ₄₂ Levels | Declined | Increased | 36 weeks | [2][16] |

| Plasma Zinc Levels | Increased | No significant change | 36 weeks | [15][16] |

Signaling Pathways Influenced by Clioquinol

Clioquinol's impact extends beyond simple chelation to the modulation of intracellular signaling pathways. By acting as a copper ionophore, it can influence pathways involved in protein degradation and cell survival.

As illustrated, the clioquinol-copper complex can activate the EGFR/MAPK pathway, leading to the upregulation of MMPs that degrade Aβ.[2] Additionally, studies in Parkinson's disease models suggest clioquinol can activate the pro-survival AKT/mTOR pathway while inhibiting p53-mediated cell death, offering broader neuroprotective effects.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are synthesized protocols based on published studies.

Protocol 1: In Vivo Aβ Plaque Reduction in APP/PS1 Transgenic Mice

-

Objective: To assess the efficacy of clioquinol in reducing cerebral Aβ deposition in a transgenic mouse model of AD.

-

Model: APP/PS1 double transgenic mice, which develop Aβ plaques starting at 6-8 months of age.

-

Procedure:

-

Animal Housing: House mice under standard conditions (12h light/dark cycle, ad libitum access to food and water).

-

Treatment Groups: At 6 months of age, randomly assign mice to a control group and a clioquinol group.

-

Drug Administration: Prepare clioquinol by mixing it into powdered chow to achieve a final dose of 30 mg/kg/day. Provide the control group with standard chow.

-

Treatment Period: Administer the respective diets for 3 months.

-

Tissue Collection: At the end of the treatment period, euthanize mice via transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

Brain Processing: Harvest brains and post-fix overnight. Cryoprotect in 30% sucrose (B13894) solution before sectioning into 40 µm coronal sections using a cryostat.

-

Immunohistochemistry: Stain sections with an anti-Aβ antibody (e.g., 6E10 or 4G8) followed by a biotinylated secondary antibody and visualization using an ABC kit with DAB substrate.

-

Quantification: Capture images of the hippocampus and cortex. Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque load (percentage of area occupied by plaques).

-

Statistical Analysis: Compare the plaque load between the clioquinol and control groups using a Student's t-test.

-

-

Reference: Based on methodologies described for AD transgenic mice studies.[12]

Protocol 2: In Vitro Aβ(1-40) Fibril Growth Assay (Thioflavin T)

-

Objective: To determine the effect of clioquinol and metal ions on the aggregation kinetics of Aβ peptides.

-

Materials: Synthetic Aβ(1-40) peptide, Thioflavin T (ThT), HEPES buffer, CuCl₂, ZnCl₂, Clioquinol, 96-well black plates, fluorescence plate reader.

-

Procedure:

-

Aβ Preparation: Dissolve lyophilized Aβ(1-40) in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO to create a stock solution. Dilute into HEPES buffer (pH 7.4) to a final concentration of 25 µM.

-

Reagent Preparation: Prepare stock solutions of CuCl₂, ZnCl₂, and clioquinol in the same HEPES buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Aβ(1-40) only

-

Aβ(1-40) + Cu²⁺ (25 µM)

-

Aβ(1-40) + Zn²⁺ (25 µM)

-

Aβ(1-40) + Cu²⁺ + Clioquinol (50 µM)

-

Aβ(1-40) + Zn²⁺ + Clioquinol (50 µM)

-

-

ThT Addition: Add ThT to all wells to a final concentration of 5 µM.

-

Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in a fluorescence plate reader. Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) every 10 minutes for 24 hours.

-

Data Analysis: Plot fluorescence intensity versus time. The lag time and maximum fluorescence are used to assess the kinetics of fibril formation. Analyze how clioquinol alters the aggregation curves in the presence of copper and zinc.

-

-

Reference: Based on standard ThT aggregation assays used to study Aβ fibrillization.[4]

Neurotoxicity and Safety Profile

The clinical development of clioquinol has been halted primarily due to its association with Subacute Myelo-Optic Neuropathy (SMON), a severe neurological syndrome reported predominantly in Japan in the mid-20th century.[11][19]

-

SMON: This syndrome is characterized by sensory and motor disturbances, particularly in the lower limbs, and visual impairment.[2][19] The high incidence in Japan led to speculation about genetic susceptibility or differences in drug formulation.[2]

-

Mitochondrial Toxicity: The neurotoxicity of clioquinol is thought to be linked to its interaction with zinc. The clioquinol-zinc chelate, unlike clioquinol alone or its copper chelate, is a potent mitochondrial toxin that can cause rapid mitochondrial damage and a decrease in membrane potential.[20]

-

Pro-oxidant Effects: Under certain experimental conditions, clioquinol can act as a pro-oxidant. In murine cortical cultures, therapeutically relevant concentrations increased lipid peroxidation (malondialdehyde) and induced neuronal death, an effect that could be mitigated by antioxidants.[21]

-

Other Side Effects: Other reported side effects include abdominal pain and a green discoloration of the tongue, which may be related to its iron-chelating properties.[2] In a transgenic AD mouse model, systemic clioquinol was found to induce myelinopathies in the central nervous system.[12]

Conclusion and Future Directions

Clioquinol represents a pioneering compound in the exploration of metal-targeted therapies for neurological disorders. It has provided a crucial proof-of-concept that modulating the interaction between metals and amyloid proteins can impact disease progression.[15][17] Its ability to chelate zinc and copper allows it to dissolve amyloid plaques and prevent the formation of toxic oligomers.

However, the significant risk of neurotoxicity, primarily driven by its interaction with zinc to form a mitochondrial toxin, has prevented its further clinical development for AD.[11][20] The research into clioquinol has paved the way for second-generation 8-hydroxyquinoline (B1678124) derivatives, such as PBT2, which were designed to retain the therapeutic metal-binding properties while exhibiting an improved safety profile.[22][23] While PBT2 also failed to meet efficacy endpoints in Phase II trials, the foundational work with clioquinol continues to inform the design of novel MPACs and other strategies aimed at correcting the dysregulated metal homeostasis that is a key feature of many neurodegenerative diseases.

References

- 1. Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clioquinol mediates copper uptake and counteracts copper efflux activities of the amyloid precursor protein of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Clioquinol | ALZFORUM [alzforum.org]

- 12. Efficacy and toxicity of clioquinol treatment and A-beta42 inoculation in the APP/PSI mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Copper/zinc chelation by clioquinol reduces spinal cord white matter damage and behavioral deficits in a murine MOG-induced multiple sclerosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Clioquinol May Be Helpful in Alzheimer's Disease [medscape.com]

- 16. researchgate.net [researchgate.net]

- 17. psychiatryonline.org [psychiatryonline.org]

- 18. Clioquinol improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [SMON: toxicity of clioquinol and the status quo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clioquinol-zinc chelate: a candidate causative agent of subacute myelo-optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]

Locacorten-Vioform: A Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum of Locacorten-Vioform, a topical formulation combining the anti-inflammatory corticosteroid flumethasone (B526066) pivalate (B1233124) with the antimicrobial agent clioquinol (B1669181). The focus of this document is the antimicrobial activity of clioquinol (also known as Vioform), which is responsible for the therapeutic efficacy of this compound against a range of cutaneous infections.

Executive Summary

This compound is a topical preparation that leverages the dual-action of its components to treat a variety of inflammatory dermatoses complicated by bacterial and/or fungal infections. Flumethasone pivalate provides anti-inflammatory, antipruritic, and vasoconstrictive effects, while clioquinol imparts a broad-spectrum antimicrobial action. Clioquinol demonstrates significant activity against a wide range of fungi and Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally considered to be less pronounced. The mechanism of clioquinol's antimicrobial action is multifaceted, involving the chelation of metal ions essential for microbial enzyme function, interference with microbial DNA synthesis, and disruption of cell membrane integrity. This document collates the available quantitative data on its antimicrobial spectrum, details the experimental protocols used for its evaluation, and provides a visual representation of its proposed mechanism of action.

Antimicrobial Spectrum of Clioquinol

The antimicrobial activity of clioquinol is primarily bacteriostatic and fungistatic, meaning it inhibits the growth and reproduction of microorganisms rather than killing them outright. Its spectrum of activity is broad, with notable efficacy against dermatophytes, yeasts, and various Gram-positive bacteria.

Antifungal Activity

Clioquinol has demonstrated potent activity against a variety of fungal pathogens, making it effective in the treatment of dermatomycoses.

Table 1: Antifungal Spectrum of Clioquinol - Minimum Inhibitory Concentrations (MICs)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 1 | [1] |

| Candida glabrata | 0.031 - 0.5 (PMIC₅₀) | [2] |

| Candida tropicalis | 0.031 - 0.5 (PMIC₅₀) | [2] |

| Aspergillus fumigatus | 6 | [2] |

| Fusarium species | 0.5 - 2 | [2] |

| Nannizzia gypsea | 0.5 - 2 | [2] |

| Microsporum canis | 0.5 - 2 | [2] |

| Trichophyton species | 0.5 - 2 | [2] |

| Scedosporium dehoogii | 0.5 - 1 | [2] |

| Mucorales species | 4 - 8 | [2] |

| Trichophyton rubrum | 0.25 | [3] |

PMIC₅₀: Planktonic Minimum Inhibitory Concentration for 50% of isolates.

Antibacterial Activity

Clioquinol is effective against many Gram-positive bacteria, particularly Staphylococcus aureus, a common cause of secondary skin infections. Its activity against Gram-negative bacteria is limited.[4]

Table 2: Antibacterial Spectrum of Clioquinol - Minimum Inhibitory Concentrations (MICs)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Ra | 6.25 | [5] |

| Staphylococcus aureus | MRSA | Not explicitly stated, but patent claims activity | [5] |

| Streptococcus pneumoniae | Penicillin-resistant | Not explicitly stated, but patent claims activity | [5] |

| Escherichia coli | ESBL-producing | Not explicitly stated, but patent claims activity | [5] |

| Acinetobacter baumannii | MDR | Not explicitly stated, but patent claims activity | [5] |

Mechanism of Antimicrobial Action

The antimicrobial properties of clioquinol are attributed to several mechanisms, making it a versatile agent against a range of pathogens.

Chelation of Metal Ions

A primary mechanism of clioquinol is its ability to chelate divalent metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺). These ions are crucial cofactors for many microbial enzymes involved in essential metabolic pathways. By sequestering these ions, clioquinol disrupts these enzymatic processes, leading to the inhibition of microbial growth.

Interference with DNA Synthesis

Clioquinol has been shown to interfere with microbial DNA synthesis. This action is thought to contribute to its bacteriostatic and fungistatic effects by preventing microbial replication.

Disruption of Cell Membrane Integrity

Clioquinol can disrupt the integrity of microbial cell membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, inhibition of cell growth.

Caption: Proposed mechanisms of clioquinol's antimicrobial action.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria and fungi, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][6][7]

Objective: To determine the lowest concentration of clioquinol that inhibits the visible growth of a microorganism.

Materials:

-

Clioquinol stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standardized microbial inoculum (0.5 McFarland standard).

-

Incubator.

-

Pipettes and sterile tips.

Procedure:

-

Preparation of Clioquinol Dilutions: A serial two-fold dilution of the clioquinol stock solution is prepared directly in the microtiter plate wells using the appropriate broth medium. This creates a gradient of decreasing clioquinol concentrations across the rows of the plate.

-

Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1.5 x 10⁸ CFU/mL for bacteria).[8] This suspension is then further diluted in the broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).[9]

-

Inoculation: Each well of the microtiter plate containing the clioquinol dilutions is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no clioquinol) and a sterility control well (containing medium only) are included.

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).

-

Reading of Results: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of clioquinol at which there is no visible growth of the microorganism.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar (B569324) Diffusion Method (Disk Diffusion)

This method provides a qualitative assessment of antimicrobial susceptibility.

Objective: To determine the susceptibility of a microorganism to clioquinol by measuring the zone of growth inhibition around a clioquinol-impregnated disk.

Materials:

-

Filter paper disks impregnated with a known concentration of clioquinol.

-

Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar).

-

Standardized microbial inoculum (0.5 McFarland standard).

-

Sterile swabs.

-

Incubator.

-

Calipers or a ruler.

Procedure:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile swab is dipped into the inoculum suspension and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of the agar plate is then evenly streaked with the swab to ensure confluent growth.

-

Application of Disks: The clioquinol-impregnated disks are placed on the surface of the inoculated agar using sterile forceps.

-

Incubation: The plates are incubated under appropriate conditions.

-

Reading of Results: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to clioquinol.

Conclusion

Clioquinol, the active antimicrobial component of this compound, exhibits a broad spectrum of activity, particularly against fungi and Gram-positive bacteria. Its multifaceted mechanism of action, involving metal chelation, DNA synthesis inhibition, and cell membrane disruption, makes it an effective agent for the topical treatment of a variety of skin infections. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of antimicrobial therapy. Further research to quantify the antibacterial activity of clioquinol against a wider range of clinically relevant Gram-positive and Gram-negative bacteria, especially resistant strains, would be beneficial.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lume.ufrgs.br [lume.ufrgs.br]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. mdpi.com [mdpi.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Flumethasone Pivalate in Skin Inflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumethasone (B526066) pivalate (B1233124) is a synthetic, moderately potent difluorinated corticosteroid ester utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the topical treatment of various skin disorders.[1][2] Its therapeutic effects are primarily mediated through its interaction with intracellular glucocorticoid receptors, leading to the modulation of a complex network of signaling pathways involved in the inflammatory cascade. This technical guide provides a detailed overview of the molecular targets of flumethasone pivalate in the context of skin inflammation, supported by illustrative quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

Skin inflammation is a complex biological response to various stimuli, including allergens, irritants, and pathogens. It is characterized by the release of a plethora of inflammatory mediators, such as cytokines, prostaglandins (B1171923), and leukotrienes, which lead to the clinical signs of erythema, edema, heat, and pain. Glucocorticoids, like flumethasone pivalate, are a cornerstone in the management of inflammatory dermatoses due to their broad-acting anti-inflammatory and immunosuppressive effects.[1] Understanding the specific molecular targets and mechanisms of action of flumethasone pivalate is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory actions of flumethasone pivalate, like other corticosteroids, are primarily mediated through the glucocorticoid receptor (GR).[1] Upon diffusing into the target cell, flumethasone pivalate binds to the cytosolic GR, inducing a conformational change that leads to the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.

Once in the nucleus, the activated GR can modulate gene expression through two main mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2.

-

Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these transcription factors from binding to their respective DNA response elements, thereby downregulating the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

Key Molecular Targets

Glucocorticoid Receptor (GR)

Phospholipase A2 (PLA2)

By inducing the expression of lipocortin-1, flumethasone pivalate indirectly inhibits the activity of phospholipase A2 (PLA2).[1][4] PLA2 is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, the precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[5] Inhibition of PLA2 is a major mechanism by which corticosteroids exert their broad anti-inflammatory effects.

Pro-inflammatory Transcription Factors

-

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation. In inflammatory skin conditions, various stimuli activate the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes. Flumethasone pivalate, through the activated GR, can inhibit NF-κB signaling by increasing the expression of IκBα and by directly interacting with the p65 subunit of NF-κB, preventing its transcriptional activity.

-

Activator Protein-1 (AP-1): AP-1 is another transcription factor implicated in inflammation and is a target for glucocorticoid-mediated repression.

Pro-inflammatory Cytokines and Mediators

The downstream effect of flumethasone pivalate's interaction with its molecular targets is a significant reduction in the production of key inflammatory mediators in skin cells, including:

-

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that plays a central role in many inflammatory dermatoses.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with pro-inflammatory properties.

-

Prostaglandin E2 (PGE2): A major product of the cyclooxygenase (COX) pathway, contributing to vasodilation and pain.

Data Presentation

Disclaimer: The following tables present illustrative quantitative data for flumethasone pivalate based on its classification as a mid-potency corticosteroid and on data available for other glucocorticoids. Specific experimental values for flumethasone pivalate are not widely available in the public domain.

Table 1: Illustrative Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Illustrative Kᵢ (nM) |

| Dexamethasone | 100 | ~5 |

| Flumethasone Pivalate | ~150-200 | ~2-3 |

| Fluticasone Propionate | >1800 | <0.5 |

Table 2: Illustrative IC50 Values for Inhibition of Pro-inflammatory Mediators in Human Skin Cells

| Mediator | Cell Type | Stimulant | Illustrative IC50 (nM) for Flumethasone Pivalate |

| TNF-α | Keratinocytes | LPS | ~5-15 |

| IL-6 | Dermal Fibroblasts | IL-1β | ~2-10 |

| Prostaglandin E2 | Dermal Fibroblasts | Arachidonic Acid | ~1-5 |

Experimental Protocols

Vasoconstrictor Assay for Potency Assessment

This assay is a standard method for determining the in vivo potency of topical corticosteroids.

Methodology:

-

Subject Selection: Healthy volunteers with no history of skin disease are recruited.

-

Application: A standardized amount of the flumethasone pivalate formulation and a vehicle control are applied to small, designated areas on the volar forearm under occlusion.

-

Incubation: The occlusion is maintained for a specified period (e.g., 6 or 16 hours).

-

Assessment: After removal of the formulation and cleaning of the skin, the degree of vasoconstriction (skin blanching) is visually assessed at various time points by trained observers using a graded scale. Alternatively, a chromameter can be used for a more objective measurement of skin color.[6][7]

-

Data Analysis: The blanching scores are plotted against time to determine the area under the effect curve (AUEC), which is then used to compare the potency of different formulations.

In Vitro Cytokine Inhibition Assay in Human Keratinocytes

This assay measures the ability of flumethasone pivalate to inhibit the production of pro-inflammatory cytokines in skin cells.

Methodology:

-

Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in appropriate media until they reach a confluent monolayer.

-

Pre-treatment: The cells are pre-treated with various concentrations of flumethasone pivalate or a vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ), to induce the production of inflammatory cytokines.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and secretion into the culture medium.

-

Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production at each concentration of flumethasone pivalate is calculated relative to the stimulated control, and the IC50 value is determined.

NF-κB Nuclear Translocation Assay in Dermal Fibroblasts

This immunofluorescence-based assay visualizes and quantifies the inhibitory effect of flumethasone pivalate on NF-κB activation.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured on glass coverslips in a multi-well plate.

-

Treatment: Cells are pre-treated with flumethasone pivalate or vehicle, followed by stimulation with a known NF-κB activator, such as TNF-α.

-

Fixation and Permeabilization: At a specified time point (e.g., 30-60 minutes post-stimulation), the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: The cells are incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Image Analysis: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of NF-κB translocation.

Phospholipase A2 (PLA2) Activity Assay

This assay measures the inhibitory effect of flumethasone pivalate on PLA2 activity.

Methodology:

-

Substrate Preparation: A fluorescently labeled phospholipid substrate is used.

-

Enzyme Reaction: A source of PLA2 enzyme is incubated with the substrate in the presence of varying concentrations of flumethasone pivalate or a control.

-

Fluorescence Measurement: The hydrolysis of the substrate by PLA2 results in the release of a fluorescent product, which is measured over time using a fluorometer.

-

Data Analysis: The rate of the reaction is calculated, and the percentage inhibition of PLA2 activity by flumethasone pivalate is determined to calculate an IC50 value.

Signaling Pathway and Workflow Visualizations

References

- 1. Flumethasone | Glucocorticoid Receptor agonist | CAS 2135-17-3 | NSC-54702; RS-2177; U-10974; RS2177; BRN-5645455; NSC54702; Anaprime; Aniprime; Fluvet; Methagon; Cortexilar| InvivoChem [invivochem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phospholipase A₂ activities in skin physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gmp-compliance.org [gmp-compliance.org]

Clioquinol's Role as a Metal Ionophore in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) is an antimicrobial agent that has been repurposed for its potent anti-cancer activities.[1][2][3][4][5][6] Its primary mechanism of action in cancer cells is attributed to its function as a metal ionophore, a molecule that facilitates the transport of metal ions across cellular membranes.[7][8][9] By binding to extracellular metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), clioquinol shuttles them into the cell, leading to a disruption of intracellular metal homeostasis.[7][8][10] This influx triggers a cascade of cytotoxic events, including proteasome inhibition, lysosomal disruption, induction of apoptosis, and inhibition of critical signaling pathways, ultimately leading to cancer cell death.[3][7][11][12] This document provides an in-depth technical overview of clioquinol's ionophoretic activity, its impact on cancer cell lines, relevant quantitative data, and detailed experimental protocols for its study.

Core Mechanism: Clioquinol as a Metal Ionophore

Clioquinol's anticancer activity is intrinsically linked to its ability to bind and transport divalent metal ions, primarily zinc and copper, into cancer cells.[7][8][10] Unlike simple metal chelation which aims to deplete metals, clioquinol's ionophoretic action increases intracellular concentrations of these ions, which proves toxic to malignant cells.[1][5][6][12] The addition of zinc or copper has been shown to enhance the cytotoxic effects of clioquinol, supporting its role as a metal ionophore rather than a simple chelator.[1][5][6]

Once inside the cell, the clioquinol-metal complex or the released metal ions disrupt multiple cellular processes. The primary targets identified include the proteasome and lysosomes.[7][9][11][12]

-

Zinc Ionophore Activity : Clioquinol effectively transports zinc into cells, with the subsequent accumulation of free zinc observed within lysosomes.[12] This targeted delivery leads to lysosomal membrane permeabilization, a critical step in initiating lysosome-mediated apoptosis.[9][11][12]

-

Copper Ionophore Activity : As a copper ionophore, clioquinol facilitates the entry of copper, which then targets the proteasome. The clioquinol-copper complex has been shown to directly inhibit the chymotrypsin-like activity of the proteasome.[10][13][14]

Caption: Clioquinol's metal ionophore mechanism of action.

Impact on Key Signaling Pathways

The disruption of metal ion homeostasis by clioquinol impacts several signaling pathways crucial for cancer cell survival and proliferation.

Proteasome Inhibition

The ubiquitin-proteasome system is vital for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Clioquinol, particularly in complex with copper, inhibits the proteasome's chymotrypsin-like activity.[13][14] This inhibition leads to the accumulation of pro-apoptotic proteins (e.g., Bax, p27) and IκB-α, which in turn suppresses the pro-survival NF-κB pathway.[13]

Lysosome-Mediated Apoptosis

Clioquinol acts as a zinc ionophore, targeting zinc to the lysosomes of cancer cells.[12] The accumulation of zinc within these organelles disrupts their membrane integrity, leading to the release of cathepsins into the cytosol.[12] Cytosolic cathepsins can cleave Bid to truncated Bid (tBid), a hallmark of lysosome-mediated apoptosis, which then activates the mitochondrial apoptotic pathway.[12]

NF-κB Pathway Inhibition

The NF-κB signaling pathway is a key regulator of cancer cell survival and inflammation. Clioquinol inhibits NF-κB activity, an effect that is more pronounced in the presence of zinc.[9][11][15] This inhibition is achieved through two independent mechanisms: proteasome inhibition leading to IκB-α accumulation and a direct reduction in the nuclear level of the p65 subunit.[11][13]

Caption: Key signaling pathways affected by clioquinol.

Other Affected Pathways

-

Histone Deacetylase (HDAC) Inhibition : Clioquinol has been found to inhibit HDAC activity, leading to the accumulation of acetylated proteins like H3 and p53, which contributes to cell cycle arrest and apoptosis in leukemia and myeloma cells.[16][17][18]

-

Angiogenesis Inhibition : In endothelial cells, clioquinol promotes the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key component in angiogenesis, thereby suppressing blood vessel formation.[19][20]

Quantitative Efficacy Data

Clioquinol has demonstrated cytotoxicity against a wide range of human cancer cell lines, with IC50 values typically in the low micromolar range.[1][2][4][5][6]

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| Raji | Burkitt's Lymphoma | 3.5 | 72h | [4] |

| A2780 | Ovarian Carcinoma | 4.8 | 72h | [4] |

| HL-60 | Promyelocytic Leukemia | 5.3 | 72h | [4] |

| K562 | Chronic Myeloid Leukemia | 5.7 | 72h | [4] |

| U937 | Histiocytic Lymphoma | 6.4 | 72h | [4] |

| DU 145 | Prostate Carcinoma | 7.9 | 72h | [4] |

| MCF-7 | Breast Carcinoma | 10.4 | 72h | [4] |

| HeLa | Cervical Carcinoma | 11.2 | 72h | [4] |

| LNCaP | Prostate Carcinoma | ~5-10 | 48h | [13][14] |

| C4-2B | Prostate Carcinoma | ~5-10 | 48h | [13][14] |

Note: IC50 values can vary depending on experimental conditions, such as cell density and assay type.

Experimental Protocols

This section details common methodologies used to evaluate the anticancer effects of clioquinol.

Cell Viability Assay (MTS Assay)

This colorimetric assay assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Protocol:

-

Cell Seeding : Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Treat cells with a range of clioquinol concentrations (e.g., 0.1 to 100 µM), often in combination with a fixed concentration of ZnCl₂ or CuCl₂ (e.g., 5-50 µM). Include vehicle-only controls.

-

Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTS Addition : Add 20 µL of MTS solution to each well.[2]

-

Incubation : Incubate for 1-4 hours at 37°C.

-

Measurement : Measure the absorbance at 490 nm using a microplate reader.

-

Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.[4]

Apoptosis Detection (Annexin V/PI Staining & Caspase Activity)

Apoptosis is a key mechanism of clioquinol-induced cell death.[1][2][16] It can be quantified by detecting phosphatidylserine (B164497) externalization (Annexin V) and measuring the activity of executioner caspases.

Protocol (Caspase-3 Activity):

-

Cell Treatment : Treat cells in 6-well plates with clioquinol at the desired concentration (e.g., 30 µM) for various time points (e.g., 12, 24 hours).[5]

-

Cell Lysis : Harvest and lyse the cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.

-

Assay : Add the cell lysate to a 96-well plate containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Incubation : Incubate at 37°C for 1-2 hours.

-

Measurement : Measure the absorbance of the cleaved p-nitroaniline (pNA) product at 405 nm.

-

Analysis : Quantify caspase-3 activity based on a standard curve and express it as a fold-change relative to untreated controls.[5]

Intracellular Zinc Measurement

To confirm clioquinol's function as a zinc ionophore, fluorescent probes are used to detect changes in intracellular free zinc.

Protocol:

-

Cell Preparation : Plate cells on glass coverslips or in a clear-bottom 96-well plate.

-

Probe Loading : Load cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 or Zinpyr-1) by incubating them with the probe in serum-free media.

-

Treatment : Treat the probe-loaded cells with clioquinol in the presence of various concentrations of extracellular zinc.[2]

-

Imaging : Visualize the cells using fluorescence microscopy. An increase in fluorescence intensity indicates an influx of intracellular zinc.[12]

-

Quantification : Measure fluorescence intensity using a plate reader or image analysis software. Compare the fluorescence of treated cells to controls.[2]

Caption: General experimental workflow for clioquinol evaluation.

Conclusion and Future Directions

Clioquinol's anticancer properties are robustly supported by preclinical data, highlighting its unique mechanism as a metal ionophore that disrupts multiple pathways essential for cancer cell survival.[3][6] Its ability to simultaneously inhibit the proteasome and disrupt lysosomes makes it a compelling candidate for further development.[9] While a phase I clinical trial in patients with advanced hematologic malignancies showed dose-limiting toxicities and minimal efficacy, this was attributed to low intracellular drug levels achieved with the tested formulation.[21] Future research should focus on developing novel delivery methods or clioquinol analogs to improve bioavailability and tumor-specific accumulation, potentially unlocking its full therapeutic potential.[3][22] The synergistic effects observed when combining clioquinol with other agents, such as AKT inhibitors or radiotherapy, also represent a promising avenue for future clinical strategies.[19][23][24]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clioquinol - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clioquinol targets zinc to lysosomes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Clioquinol Independently Targets NF-κB and Lysosome Pathways in Human Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 16. The Antiparasitic Clioquinol Induces Apoptosis in Leukemia and Myeloma Cells by Inhibiting Histone Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The antiparasitic clioquinol induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scite.ai [scite.ai]

- 23. Radiosensitization of clioquinol and zinc in human cancer cell lines | springermedizin.de [springermedizin.de]

- 24. researchgate.net [researchgate.net]

Investigating the Neuroprotective Properties of Clioquinol In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective properties of clioquinol (B1669181) (CQ), a metal-chelating agent with therapeutic potential in neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanisms of Clioquinol's Neuroprotective Action

Clioquinol exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily revolving around its ability to modulate metal homeostasis and influence key intracellular signaling pathways. In vitro studies have demonstrated that clioquinol can protect neuronal cells from various insults, including oxidative stress, by interfering with pathological processes that lead to cell death.

Metal Chelation and Homeostasis

Clioquinol is a well-established metal chelator with a high affinity for zinc, copper, and iron.[1][2] Dysregulation of these metal ions is implicated in the pathogenesis of several neurodegenerative disorders, where they can contribute to protein aggregation and oxidative stress.[2] By chelating and redistributing these metal ions, clioquinol can disrupt these pathological processes.[2][3] For instance, it has been shown to inhibit the accumulation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease, by interfering with the interaction between Aβ and zinc and copper ions.[4]

Modulation of Intracellular Signaling Pathways

Clioquinol has been shown to modulate several critical signaling pathways involved in cell survival, apoptosis, and inflammation.

-

PI3K/AKT/mTOR Pathway: Clioquinol can activate the pro-survival PI3K/AKT/mTOR pathway.[5][6] This pathway is central to promoting cell survival and inhibiting apoptosis. Activation of AKT by clioquinol leads to the downstream regulation of various proteins involved in cell death and survival.[6]

-

p53 Signaling: Clioquinol can inhibit the activity of the tumor suppressor protein p53, a key regulator of apoptosis.[1][5] In response to cellular stress, p53 can trigger programmed cell death. By suppressing p53 activation, clioquinol promotes neuronal survival.[5]

-

NF-κB Pathway: Clioquinol has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[7] Chronic inflammation is a common feature of neurodegenerative diseases, and by dampening this pathway, clioquinol may reduce neuroinflammation and its damaging consequences.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes, including cell death and survival. While the precise effects of clioquinol on this pathway in a neuroprotective context are still being fully elucidated, it is known to be a target.[8][9]

Antioxidant and Anti-apoptotic Effects

By modulating metal homeostasis and influencing signaling pathways, clioquinol ultimately exerts antioxidant and anti-apoptotic effects. It has been shown to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[5] Furthermore, its influence on the PI3K/AKT and p53 pathways, as well as on the expression of Bcl-2 family proteins, directly contributes to the inhibition of apoptosis.[6]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of clioquinol.

Table 1: Effect of Clioquinol on Cell Viability in the Presence of Oxidative Stress

| Cell Line | Stressor | Clioquinol Concentration (µM) | Incubation Time (h) | Cell Viability (% of control) | Reference |

| SKN-AS (human neuroblastoma) | H₂O₂ (400 µM) | 20 | 24 | ~80% | [10] |

| SKN-AS (human neuroblastoma) | H₂O₂ (400 µM) | 50 | 24 | ~90% | [10] |

| Murine Cortical Neurons | None | 1-3 | 24 | ~60% (pro-oxidant effect) | [7] |

| Murine Cortical Neurons | None | 30 | 24 | >80% (paradoxical effect) | [7] |

Table 2: Modulation of Signaling Proteins by Clioquinol in SK-N-SH Cells

| Treatment | Phospho-AKT (S473) (relative expression) | Phospho-mTOR (S2448) (relative expression) | p-p53 (relative expression) | Bcl-2 (relative expression) | Bax (relative expression) | Reference |

| Control | Baseline | Baseline | Baseline | Baseline | Baseline | [6] |

| MPTP | Decreased | Decreased | Increased | Decreased | Increased | [6] |

| MPTP + Clioquinol | Increased (restored) | Increased (restored) | Decreased (restored) | Increased (restored) | Decreased (restored) | [6] |

Table 3: Effect of Clioquinol on Apoptosis

| Cell Line | Treatment | Clioquinol Concentration (µM) | Apoptotic Cells (%) | Method | Reference |

| KT-5 (astrocyte-derived) | None | 20 | No significant increase | Annexin V/PI | [5] |

| C4-2B (prostate cancer) | None | 10 | Increased | Caspase-3/7 activity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of clioquinol's neuroprotective properties.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma cell lines such as SK-N-SH and BE(2)-M17 are commonly used.[5][6]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For neuroprotection assays, cells are often pre-treated with various concentrations of clioquinol for a specified period before being exposed to a neurotoxic insult (e.g., H₂O₂ for oxidative stress).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with clioquinol and/or the neurotoxic agent for the desired duration.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Grow cells on coverslips and treat as required.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Labeling: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.

-

Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT, p53, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat as required.

-

Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by clioquinol.

Caption: Clioquinol's multifaceted neuroprotective mechanisms.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective properties of clioquinol in vitro.

Caption: A typical workflow for in vitro clioquinol studies.

Conclusion

In vitro studies provide compelling evidence for the neuroprotective properties of clioquinol. Its ability to chelate metal ions, modulate key signaling pathways such as PI3K/AKT/mTOR and p53, and exert antioxidant and anti-apoptotic effects underscores its potential as a therapeutic agent for neurodegenerative diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of clioquinol and develop novel neuroprotective strategies. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic efficacy and safety of clioquinol in preclinical models of neurodegeneration.

References

- 1. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The establishment of a reliable cytotoxic system with SK-N-SH neuroblastoma cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clioquinol inhibits peroxide-mediated toxicity through up-regulation of phosphoinositol-3-kinase and inhibition of p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clioquinol improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Preclinical Studies of Clioquinol for Alzheimer's Disease Treatment

Executive Summary: Alzheimer's disease (AD) pathogenesis is complex, with the "metal hypothesis" suggesting that dysregulated homeostasis of biometals like copper and zinc contributes to the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark. Clioquinol (B1669181) (CQ), an 8-hydroxyquinoline, emerged as a promising therapeutic candidate due to its function as a metal-protein attenuating compound (MPAC). Preclinical research indicates that clioquinol can chelate and redistribute these metal ions, thereby inhibiting Aβ oligomerization, dissolving existing plaques, and reducing associated neurotoxicity. This technical guide provides an in-depth review of the core preclinical studies on clioquinol, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways and experimental workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Clioquinol's therapeutic potential in Alzheimer's disease is primarily attributed to its ability to modulate the interaction between metal ions and the Aβ peptide. As an MPAC, it is not a simple chelator that removes metals; instead, it acts as an ionophore to redistribute them, restoring metal homeostasis within the brain.[1][2][3] This action leads to several downstream effects that counter AD pathology.

Key Mechanistic Pillars:

-

Metal-Protein Attenuation: Clioquinol possesses a high affinity for copper (Cu²⁺) and zinc (Zn²⁺), ions that are found in high concentrations within amyloid plaques and are known to promote Aβ aggregation.[1][4] By binding these ions, clioquinol prevents them from cross-linking with Aβ peptides, which can help dissolve existing amyloid deposits and inhibit the formation of new ones.[5][6][7]

-

Inhibition of Aβ Aggregation: Beyond its metal-centric actions, clioquinol has been shown to directly inhibit the formation of soluble Aβ oligomers, which are considered highly neurotoxic.[8] Studies suggest it may interfere at the early trimer formation stage of Aβ assembly.[8]

-

Amyloidogenic Pathway Modulation: Preclinical evidence in AβPP/PS1 transgenic mice demonstrates that clioquinol treatment can downregulate key proteins involved in the amyloidogenic processing of the amyloid precursor protein (AβPP), including AβPP itself, beta-secretase 1 (BACE1), and presenilin 1 (PS1).[9]

-

Neuroprotection: By restoring metal homeostasis and reducing the burden of toxic Aβ species, clioquinol mitigates oxidative stress.[2][10] Some studies also suggest it may activate neuroprotective signaling pathways, such as the PI3K pathway, and inhibit pro-apoptotic factors like p53.[11]

References

- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinician.com [clinician.com]

- 6. Clioquinol May Be Helpful in Alzheimer's Disease [medscape.com]

- 7. Metal-protein attenuation with iodochlorhydroxyquin (clioquinol) targeting Abeta amyloid deposition and toxicity in Alzheimer disease: a pilot phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effects of clioquinol on human neuronal-like cells: a new formulation of clioquinol-loaded PLGA microspheres for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of action of clioquinol for the treatment of Alzheimer's disease | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Vasoconstrictive Effects of Flumethasone Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethasone (B526066) pivalate (B1233124) is a synthetic, moderately potent difluorinated corticosteroid ester utilized topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its efficacy in treating a variety of dermatological conditions is intrinsically linked to its ability to induce localized vasoconstriction, thereby reducing erythema, swelling, and inflammation. This technical guide provides a comprehensive overview of the vasoconstrictive effects of flumethasone pivalate, detailing the underlying mechanisms of action, experimental protocols for assessment, and a comparative analysis of its potency.

Mechanism of Action: A Two-Fold Pathway

The vasoconstrictive effects of flumethasone pivalate, like other glucocorticoids, are primarily mediated through its interaction with glucocorticoid receptors (GR) in vascular smooth muscle cells and endothelial cells.[2][3] This interaction initiates a cascade of genomic and non-genomic events that ultimately lead to a reduction in the diameter of cutaneous blood vessels.

Genomic Pathway

The classical, or genomic, pathway involves the binding of flumethasone pivalate to cytosolic glucocorticoid receptors. Upon binding, the receptor-steroid complex translocates to the nucleus, where it modulates the transcription of specific genes. A key aspect of this pathway is the induction of Annexin A1 (also known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[4] By inhibiting PLA2, the release of arachidonic acid from cell membranes is blocked, thereby preventing the synthesis of potent vasodilators such as prostaglandins (B1171923) and leukotrienes. This suppression of vasodilatory signaling contributes significantly to the observed vasoconstriction.

Non-Genomic Pathway

In addition to the slower genomic effects, glucocorticoids can also elicit rapid, non-genomic responses. These effects are initiated within minutes and are independent of gene transcription and protein synthesis.[5] One proposed mechanism involves the potentiation of the effects of vasoconstrictive agents like norepinephrine (B1679862). Glucocorticoids can inhibit the extraneuronal monoamine transporter (EMT) in vascular smooth muscle cells, leading to an increased local concentration of norepinephrine at α1-adrenergic receptors and subsequent vasoconstriction.[6] Furthermore, rapid, non-genomic signaling can involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, through mineralocorticoid receptors (MR) which can also be activated by glucocorticoids.[5][7][8]

Quantifying Vasoconstriction: The McKenzie-Stoughton Assay

The vasoconstrictive potency of topical corticosteroids is most commonly evaluated using the McKenzie-Stoughton vasoconstrictor assay.[9][10] This bioassay measures the degree of skin blanching (pallor) induced by the topical application of a corticosteroid, which correlates with its clinical anti-inflammatory efficacy.

Experimental Protocol: McKenzie-Stoughton Vasoconstrictor Assay

The following provides a detailed methodology for conducting a McKenzie-Stoughton assay:

1. Subject Selection:

-

Healthy adult volunteers with fair skin and no history of skin diseases or sensitivities to corticosteroids are selected.

-

Subjects should refrain from using any topical or systemic corticosteroids for a specified period before the study.

2. Site Selection and Preparation:

-

The volar aspect of the forearms is typically used.

-

The skin is cleansed with a mild soap and water and allowed to dry completely.

-

Multiple test sites (e.g., 1 cm² squares) are marked on each forearm, ensuring adequate spacing between sites.

3. Application of Test Substances:

-

A standardized amount of the test formulation (e.g., flumethasone pivalate cream) and a vehicle control are applied to the designated sites.

-

For comparative studies, different corticosteroids are applied to adjacent sites in a randomized and blinded manner.

-

The application sites are then covered with an occlusive dressing (e.g., plastic film) to enhance penetration.

4. Duration of Application:

-

The occlusive dressings are left in place for a predetermined period, typically 6 to 16 hours.[11]

5. Assessment of Vasoconstriction:

-

After the specified duration, the occlusive dressings and any remaining formulation are carefully removed.

-

Skin blanching at each site is assessed at various time points post-removal (e.g., 2, 4, 6, and 24 hours).

-

The degree of vasoconstriction is graded visually by trained observers using a standardized scale (e.g., 0 = no blanching, 1 = slight blanching, 2 = moderate blanching, 3 = marked blanching, 4 = intense blanching).

-

Alternatively, a chromameter can be used for objective colorimetric measurement of skin pallor.

6. Data Analysis:

-

The blanching scores at each time point are recorded.

-

The data can be used to determine parameters such as the maximum effect (Emax) and the dose or duration required to achieve 50% of the maximum effect (ED50).[6][12][13]

Data Presentation: Comparative Potency of Topical Corticosteroids

Table 1: Relative Potency Classification of Selected Topical Corticosteroids

| Potency Class | Corticosteroid |

| I (Superpotent) | Clobetasol Propionate 0.05% |

| Betamethasone Dipropionate, Augmented 0.05% | |

| II (Potent) | Fluocinonide 0.05% |

| Desoximetasone 0.25% | |

| III (Upper Mid-Strength) | Betamethasone Valerate 0.1% |

| Triamcinolone Acetonide 0.1% | |

| IV (Mid-Strength) | Flumethasone Pivalate 0.03% |

| Mometasone Furoate 0.1% | |

| V (Lower Mid-Strength) | Hydrocortisone Valerate 0.2% |

| Fluticasone Propionate 0.05% | |

| VI (Mild) | Desonide 0.05% |

| Alclometasone Dipropionate 0.05% | |

| VII (Least Potent) | Hydrocortisone 1% |

Note: The potency can be influenced by the vehicle (e.g., ointment, cream, lotion) and the concentration of the active ingredient.[9]

Table 2: Example Quantitative Vasoconstriction Data for Other Corticosteroids

| Corticosteroid | Emax (Mean ± SD) | ED50 (min) |

| Mometasone Furoate | -94.45 ± 0.21 | Not Reported |

| Clobetasol Propionate | -58.80 ± 15.65 | Not Reported |

Data from a study comparing the inherent potencies of topical corticosteroid active pharmaceutical ingredients. The negative Emax values indicate a decrease in skin redness (blanching). A more negative value indicates greater blanching.[6]

Mandatory Visualizations

Signaling Pathways

Caption: Genomic and non-genomic signaling pathways of flumethasone pivalate-induced vasoconstriction.

Experimental Workflow

Caption: Experimental workflow for the McKenzie-Stoughton vasoconstrictor assay.

Conclusion

Flumethasone pivalate exerts its vasoconstrictive effects through a dual mechanism involving both genomic and non-genomic pathways, ultimately leading to a reduction in cutaneous blood flow. The McKenzie-Stoughton assay remains the gold standard for quantifying the potency of topical corticosteroids like flumethasone pivalate. A thorough understanding of these principles is crucial for the rational development and clinical application of topical corticosteroid therapies. Further research to elucidate the precise quantitative vasoconstrictive parameters of flumethasone pivalate would be beneficial for refining its therapeutic use and for the development of novel dermatological treatments.

References

- 1. psecommunity.org [psecommunity.org]

- 2. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A critical role for vascular smooth muscle in acute glucocorticoid-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Annexin A1 and glucocorticoids as effectors of the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoid-related signaling effects in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of Emax model to assess the potency of topical corticosteroid products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. remedypublications.com [remedypublications.com]

- 10. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gmp-compliance.org [gmp-compliance.org]

- 12. Fitting Pharmacodynamic Data to the Emax Model to Assess the Inherent Potency of Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the proposed FDA pilot dose-response methodology for topical corticosteroid bioequivalence testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Clioquinol's Impact on Amyloid-Beta Plaque Formation in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary